Product packaging for Dichlorophenylphosphine(Cat. No.:CAS No. 644-97-3)

Dichlorophenylphosphine

Cat. No.: B166023
CAS No.: 644-97-3
M. Wt: 178.98 g/mol
InChI Key: IMDXZWRLUZPMDH-UHFFFAOYSA-N
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Description

Historical Overview of Organophosphorus Chemistry and Dichlorophenylphosphine's Emergence

The field of organophosphorus chemistry has a rich history dating back to the 19th century, with foundational work by chemists like Michaelis and Arbusov laying the groundwork for our modern understanding. acs.org The synthesis of compounds with a direct carbon-phosphorus bond was a significant milestone, and early methods involved the reaction of organometallic reagents with phosphorus halides. mdpi.com

This compound itself can be prepared through the Friedel-Crafts reaction of benzene (B151609) and phosphorus trichloride (B1173362). wikipedia.orgresearchgate.net While aluminum chloride can be used as a catalyst, it often leads to the formation of diarylated byproducts. wikipedia.org Research has shown that stannic chloride is a cleaner catalyst for achieving monoarylation. wikipedia.org More recent advancements have explored the use of ionic liquids as "green solvents" and catalysts for this reaction, offering benefits such as high solubility for reactants, no vapor pressure, and reusability, which can enhance the reactivity and provide a more environmentally friendly synthesis route. researchgate.net

Significance of this compound as a Research Intermediate

This compound's importance lies in its role as a versatile precursor for a multitude of organophosphorus compounds. smolecule.comchemimpex.com It is a key starting material for the synthesis of various organophosphines, which are crucial in numerous chemical applications. wikipedia.orgwikipedia.org

One of the most common applications of DCPP is in the synthesis of tertiary phosphines. wikipedia.orgmdpi.com By reacting DCPP with Grignard reagents or organolithium compounds, the chlorine atoms can be substituted with a wide variety of organic groups. wikipedia.orgmdpi.com For instance, the reaction of this compound with methylmagnesium iodide yields dimethylphenylphosphine. wikipedia.org This reactivity allows for the creation of a vast library of phosphine (B1218219) ligands with tailored electronic and steric properties. mdpi.com These phosphine ligands are instrumental in coordination chemistry and catalysis, where they can significantly influence the efficiency and selectivity of metal-catalyzed reactions. chemimpex.comnetascientific.com

Furthermore, DCPP is a precursor for primary phosphines, such as phenylphosphine (B1580520), through reduction with reagents like lithium aluminium hydride. wikipedia.org It also participates in the McCormack reaction with dienes to form chlorophospholenium rings and can undergo reductive coupling to produce cyclophosphines like (PhP)₅. wikipedia.org

The versatility of DCPP extends to the synthesis of other important classes of organophosphorus compounds, including:

Phosphine oxides and phosphonates: These are crucial intermediates in the production of pharmaceuticals and agrochemicals. chemimpex.comcymitquimica.comnetascientific.com

Flame retardants: Certain organophosphorus compounds derived from DCPP possess flame-retardant properties. smolecule.combasf.com

Plasticizers, antioxidants, and stabilizers: DCPP and its derivatives are used as intermediates in the manufacturing of these additives for polymers. cymitquimica.comchemicalbook.comthermofisher.com

Contemporary Research Trajectories and Future Outlook for this compound

Current research continues to explore and expand the applications of this compound. The global market for DCPP is projected to grow, driven by increasing demand from the pharmaceutical, agrochemical, and specialty chemical sectors. pmarketresearch.comdataintelo.com

A significant area of contemporary research focuses on the development of new and more efficient synthetic methodologies utilizing DCPP. This includes the use of advanced catalytic systems to improve reaction yields and selectivity, as well as the exploration of more sustainable and cost-effective production methods. pmarketresearch.comdataintelo.com For example, advancements in catalysis have led to more efficient synthesis routes that can reduce production costs and environmental impact. pmarketresearch.com

The future outlook for DCPP is promising, with ongoing research aimed at unlocking new applications in diverse fields. marketpublishers.com Researchers are exploring its potential in materials science for the development of novel materials with enhanced properties, such as advanced polymers and coatings. basf.commarketpublishers.com In nanotechnology and biochemistry, the unique properties of DCPP are being investigated for innovative applications. marketpublishers.com The development of phosphine-containing polymers, for instance, offers unique properties beneficial for electronics and coatings. chemimpex.com

Multidisciplinary Relevance of this compound in Chemical Science Research

The impact of this compound extends across multiple disciplines within the chemical sciences, highlighting its fundamental importance.

Organic Synthesis: DCPP is a cornerstone reagent for introducing phosphorus into organic molecules, enabling the synthesis of a vast array of compounds with diverse functionalities. chemimpex.comnetascientific.com Its ability to facilitate nucleophilic substitution reactions makes it an essential tool for complex organic transformations. chemimpex.comnetascientific.com

Catalysis: The phosphine ligands synthesized from DCPP are central to the field of homogeneous catalysis. acs.orgnetascientific.com These ligands coordinate to transition metals, modifying their catalytic activity and selectivity in a wide range of reactions, including cross-coupling reactions and hydrogenations. nih.govrsc.org Nucleophilic phosphine catalysis, where the phosphine itself acts as the catalyst, is another rapidly growing area where derivatives of DCPP are employed. acs.orgnih.gov

Materials Science: DCPP serves as a building block for the creation of new materials. pmarketresearch.commarketpublishers.com It is used in the synthesis of flame retardants, specialty polymers, and functional coatings. basf.compmarketresearch.com For example, it is a precursor for the production of photoinitiators used in coatings. basf.com

Pharmaceutical and Agrochemical Chemistry: The compound is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. pmarketresearch.comdataintelo.com Its role in creating phosphine derivatives is vital for developing new drugs and more effective pesticides and herbicides. pmarketresearch.comdataintelo.com The ability of DCPP-derived compounds to enhance the efficacy and bioavailability of active ingredients is a key driver of its use in these sectors. chemimpex.compmarketresearch.com

Coordination Chemistry: DCPP and the phosphines derived from it are fundamental ligands in coordination chemistry, facilitating the formation of metal complexes with diverse structures and reactivities. chemimpex.comnetascientific.com These complexes are not only important in catalysis but also in the study of fundamental chemical bonding and reactivity.

Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₆H₅PCl₂ wikipedia.org
Molar Mass 178.98 g·mol⁻¹ wikipedia.org
Appearance Colorless to slightly yellow, viscous liquid smolecule.comwikipedia.orgchemimpex.com
Odor Acrid, pungent smolecule.comwikipedia.org
Density 1.3190 g/mL wikipedia.org
Melting Point -51 °C wikipedia.org
Boiling Point 222 °C at 760 mmHg wikipedia.org
Solubility in water Insoluble, reacts with water wikipedia.orgchemicalbook.com
Solubility Miscible in benzene, CS₂, chloroform (B151607) wikipedia.org
Refractive Index (n_D) 1.6030 wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Cl2P B166023 Dichlorophenylphosphine CAS No. 644-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloro(phenyl)phosphane
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InChI

InChI=1S/C6H5Cl2P/c7-9(8)6-4-2-1-3-5-6/h1-5H
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InChI Key

IMDXZWRLUZPMDH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)P(Cl)Cl
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Molecular Formula

C6H5PCl2, C6H5Cl2P
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DSSTOX Substance ID

DTXSID4027282
Record name Phenyl phosphorus dichloride
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Molecular Weight

178.98 g/mol
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Physical Description

Benzene phosphorus dichloride appears as a colorless, fuming liquid. Density 1.32 g / cm3. Flash point 102 °C. Corrosive to metals and tissue., Colorless liquid with a pungent odor; [HSDB]
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Boiling Point

430 °F at 760 mmHg (USCG, 1999), 224.6 °C @ 760 MM HG; 99-101 °C @ 11 MM HG
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Flash Point

215 °F (USCG, 1999), 215 °F OC May be lower because of presence of dissolved phosphorus
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Solubility

SOL IN COMMON INERT ORGANIC SOLVENTS, MISCIBLE WITH BENZENE, CARBON DISULFIDE
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Density

1.14 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.356 @ 20 °C/4 °C
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Color/Form

COLORLESS LIQUID

CAS No.

644-97-3
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Record name Dichlorophenylphosphine
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Record name Phenyl phosphorus dichloride
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Record name DICHLOROPHENYLPHOSPHINE
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Melting Point

-60 °F (USCG, 1999), -51 °C
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Synthetic Methodologies for Dichlorophenylphosphine and Its Precursors

Friedel-Crafts Reaction-Based Syntheses of Dichlorophenylphosphine

The Friedel-Crafts reaction stands as the most prevalent and industrially significant method for the production of this compound (DCPP). google.comasianpubs.org This electrophilic aromatic substitution involves the phosphylation of benzene (B151609) using phosphorus trichloride (B1173362), typically facilitated by a Lewis acid catalyst.

Reaction of Benzene and Phosphorus Trichloride with Aluminum Chloride Catalysis

The classical and most widely utilized synthesis of this compound involves the reaction of benzene with phosphorus trichloride, catalyzed by anhydrous aluminum chloride (AlCl₃). wikipedia.orgwikipedia.org This method is a cornerstone of industrial production. google.com The fundamental reaction proceeds as follows:

C₆H₆ + PCl₃ + AlCl₃ → C₆H₅PCl₂·AlCl₃ + HCl google.com

A significant challenge in this process is the formation of a stable complex between the this compound product and the aluminum chloride catalyst (C₆H₅PCl₂·AlCl₃). google.comtandfonline.com This complex formation necessitates the use of stoichiometric or even excess amounts of AlCl₃. tandfonline.comrsc.org Isolating the DCPP from this stable adduct is problematic because hydrolysis with water, a common workup for Friedel-Crafts reactions, is unsuitable due to the reactivity of DCPP with water. rsc.org To liberate the DCPP, a stronger Lewis base, such as phosphorus oxychloride or pyridine (B92270), is often added to form a more stable complex with AlCl₃, allowing the DCPP to be recovered via extraction. rsc.org

Catalytic Efficiencies and Mechanistic Studies of Friedel-Crafts Routes

Mechanistic studies have revealed that aluminum chloride can function with high catalytic efficiency under certain conditions. researchgate.net It has been observed that more than one mole of DCPP can be produced per mole of AlCl₃ used. researchgate.netresearchgate.net The proposed mechanism suggests that the initially formed DCPP-AlCl₃ complex can dissociate, regenerating AlCl₃, which then continues to catalyze the reaction. researchgate.netresearchgate.net

A key phenomenon observed is the layering of the reaction solution. researchgate.net This immiscibility between the DCPP-AlCl₃ complex and the unreacted starting materials (benzene and phosphorus trichloride) is believed to facilitate the dissociation of the complex and, consequently, the separation of the product. researchgate.netresearchgate.net

However, the catalytic cycle is not without deactivation pathways. A competing continuous Friedel-Crafts reaction can occur between the newly formed DCPP and another molecule of benzene, leading to the formation of diphenylphosphorus chloride (DPC). researchgate.netresearchgate.net This byproduct then forms a very stable coordination compound with AlCl₃ (DPC-AlCl₃) that does not readily dissociate, effectively sequestering the catalyst and leading to its deactivation. researchgate.netresearchgate.net

Role of Ionic Liquids in Green Synthesis of this compound

In an effort to develop more environmentally benign synthetic processes, ionic liquids (ILs) have been investigated as alternative catalysts and solvents for the Friedel-Crafts synthesis of DCPP. rsc.orgresearchgate.net These "green solvents" are favored for their low vapor pressure, potential for reusability, and ability to replace hazardous and volatile organic compounds (VOCs). researchgate.netresearchgate.net

Several types of chloroaluminate ionic liquids, such as [BuPy]Cl–XAlCl₃ (where BuPy is N-butylpyridinium) and [Et₄N]Br-XAlCl₃ (where Et₄N is tetraethylammonium), have been successfully employed. researchgate.nettandfonline.comrsc.org In these systems, the ionic liquid can function as both the solvent and the catalyst. rsc.org

Key advantages of using ionic liquids include:

Simplified Product Isolation: The DCPP product can often be easily separated from the ionic liquid phase by extraction with a non-polar solvent like petroleum ether. rsc.orgrsc.org

Reduced Catalyst Consumption: Catalytic amounts of the ionic liquid can be used, as opposed to the stoichiometric quantities required in the traditional AlCl₃ method. rsc.org

Catalyst Reusability: The ionic liquid layer can be recovered and reused in subsequent reaction cycles, significantly reducing waste. rsc.orgresearchgate.nettandfonline.com

The use of these systems contributes to a cleaner synthesis of DCPP by minimizing waste and avoiding harsh workup procedures. rsc.orgresearchgate.net

Table 1: Effect of Ionic Liquid Composition on DCPP Synthesis Reaction conditions: Refluxing for 6 hours. Data sourced from a study on [Et₄N]Br-XAlCl₃ ILs.

IL Composition (X in [Et₄N]Br-XAlCl₃)DCPP Yield (%)
1.045.3
1.560.5
2.071.2
2.368.4

Novel Catalyst Systems, e.g., AlCl₃·XNaCl Complex

Research into novel catalyst systems aims to improve the efficiency and selectivity of the Friedel-Crafts synthesis of DCPP. One such system involves the use of an AlCl₃·XNaCl complex compound. researchgate.netscientific.net This catalyst is used with benzene and phosphorus trichloride as the raw materials. scientific.net Studies have focused on optimizing variables such as the amount of catalyst, the ratio of reactants, and the choice of extraction solvent to maximize the production rate. scientific.net

It has been discovered that sodium chloride (NaCl) of a specific particle size (160 mesh) can be used to effectively separate the AlCl₃ catalyst from the reaction mixture. This technique has been reported to achieve DCPP yields as high as 86.5%. gychbjb.com Other innovative approaches include immobilizing a Lewis acid ionic liquid catalyst on a solid support like chitosan, which combines the benefits of ionic liquids with the ease of handling and separation of a heterogeneous catalyst. asianpubs.org

Process Optimization and Waste Reduction in Industrial Synthesis

Industrial synthesis of this compound via the traditional Friedel-Crafts route is associated with several environmental and operational challenges. The use of large quantities of AlCl₃ leads to significant equipment corrosion and the generation of problematic waste streams, including impure hydrochloric acid and intractable residues that are difficult to process. google.com

Process optimization and waste reduction efforts are therefore critical. Key strategies include:

Adopting Green Chemistry Principles: The use of recyclable catalysts like ionic liquids is a prime example of green chemistry in action, minimizing waste at the source. researchgate.netarcwoodenviro.com

Optimizing Reaction Conditions: Research has focused on fine-tuning parameters to maximize yield and reduce byproduct formation. For instance, a study using a chitosan-supported catalyst found that a phosphorus trichloride to benzene molar ratio of 1.8:1 at a reaction temperature of 75°C for 120 minutes resulted in a 100% conversion of benzene. asianpubs.org

Implementing Waste Management Systems: Strategies such as lean manufacturing, source segregation of waste, and closed-loop systems where materials are recycled back into the production line can significantly reduce the environmental footprint of the manufacturing process. fishbowlinventory.comcoca-colahellenic.com These approaches focus on maximizing resource efficiency and minimizing the generation of non-reusable waste. arcwoodenviro.comrenesas.com

Alternative Synthetic Routes to this compound

While the Friedel-Crafts reaction is dominant, several alternative methods for synthesizing this compound have been developed. These routes often avoid the use of aluminum chloride and its associated workup issues.

High-Temperature Reaction of Chlorobenzene and Phosphorus: One notable alternative involves reacting chlorobenzene, elemental phosphorus, and phosphorus trichloride in a tubular reactor at high temperatures and pressures. google.com This catalyst-free method is reported to shorten the production cycle, avoid the generation of large amounts of by-products, and eliminate the production of waste gas, residue, and wastewater, offering a significant environmental advantage. google.com

Redistribution Reactions: this compound can be prepared through high-temperature redistribution reactions.

One such process involves reacting triphenylphosphine (B44618) with phosphorus trichloride at temperatures between 320°C and 700°C without a catalyst. This yields a mixture of this compound and chlorodiphenylphosphine (B86185). google.com

Similarly, chlorodiphenylphosphine can be reacted with phosphorus trichloride at temperatures from 295°C to 700°C to produce this compound. google.comwikipedia.org

Other Reported Methods: Other synthetic routes, though less common on an industrial scale, have been described in the literature. These include the reaction of phosphorus trichloride with mercury diphenyl (hydrargyrum diphenyl) in a sealed tube, the gas-phase reaction of benzene and PCl₃, and the thermal decomposition of trichlorodiphenylphosphine. asianpubs.org

Table 2: Summary of Alternative Synthetic Routes

MethodReactantsKey ConditionsAdvantages / Notes
High-Temperature Tubular ReactionChlorobenzene, Elemental Phosphorus, PCl₃High Temperature, High Pressure, Catalyst-FreeAvoids catalyst, reduces by-products and waste streams. google.com
RedistributionTriphenylphosphine, PCl₃320-700°C, Catalyst-FreeProduces a mixture of DCPP and Chlorodiphenylphosphine. google.com
RedistributionChlorodiphenylphosphine, PCl₃295-700°C, Catalyst-FreeA redistribution reaction to form the target compound. google.com

Considerations for Scalability and Sustainability in Synthesis

The primary industrial method for synthesizing this compound (DCPP) is the Friedel-Crafts reaction, which involves the electrophilic substitution of benzene with phosphorus trichloride (PCl₃). researchgate.netwikipedia.org Traditionally, this reaction is catalyzed by aluminum chloride (AlCl₃). wikipedia.org While effective, this method presents scalability and sustainability challenges, including the large amount of AlCl₃ required and the subsequent difficult separation and waste treatment processes. researchgate.net

To address these environmental and efficiency drawbacks, research has focused on developing greener synthetic routes. A significant advancement is the use of ionic liquids (ILs) as catalysts. researchgate.net Specifically, [BuPy]Cl–XAlCl₃ ionic liquids have been investigated for the clean synthesis of DCPP from benzene and PCl₃. researchgate.net This method offers a simple product isolation procedure and the potential for catalyst recycling, lending the process more sustainable characteristics. researchgate.net Studies have examined the effects of IL composition, reactant ratios, and reaction time to optimize the synthesis. researchgate.net Another approach involves using a catalytic amount of AlCl₃, where it was observed that more than one mole of DCPP could be produced per mole of catalyst, suggesting a catalytic cycle that improves efficiency. researchgate.net

An alternative industrial approach is a high-temperature, high-pressure method. A patented process describes a one-pot method using chlorobenzene, elemental phosphorus, and phosphorus trichloride as raw materials in a tubular reactor without a catalyst. This continuous flow process shortens the production cycle and simplifies the procedure, positioning it as a potentially more green and environmentally friendly option for large-scale production.

Table 1: Comparison of Synthetic Methods for this compound

MethodCatalystRaw MaterialsKey AdvantagesSustainability Considerations
Traditional Friedel-Crafts Aluminum Chloride (AlCl₃)Benzene, Phosphorus TrichlorideEstablished industrial process.High catalyst load, waste generation. researchgate.net
Ionic Liquid-Catalyzed [BuPy]Cl–XAlCl₃Benzene, Phosphorus TrichlorideSimple product isolation, reusable catalyst. researchgate.netRequires specialized equipment for IL recovery.
High-Temperature/Pressure NoneChlorobenzene, Elemental Phosphorus, Phosphorus TrichlorideCatalyst-free, continuous process, shorter cycle. Requires high energy input for temperature and pressure.

Synthesis of this compound Oxide

This compound oxide (DCPO), or phenylphosphonic dichloride, is a key derivative of DCPP. A primary route to its synthesis involves the controlled hydrolysis of this compound to yield phenylphosphonic acid, which is then treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Another method is the direct oxidation of DCPP.

DCPO is a versatile intermediate, particularly in polymer chemistry, due to its two highly reactive phosphoryl chloride groups. These groups readily react with nucleophiles such as diols and diamines through polycondensation to form thermally stable polymers, often used as flame retardants. itu.edu.tr

Reaction with Diols (e.g., Bisphenol-A, Resorcinol)

This compound oxide is widely used to synthesize polyphosphonates and other phosphorus-containing polymers by reacting it with various aromatic diols. This polycondensation reaction typically occurs in the presence of an acid acceptor. researchgate.net

For instance, DCPO reacts with Bisphenol-A in a 1:2 molar ratio at low temperatures (0°C) to form a hydroxy-terminated intermediate, bis(biphenol) substituted phenyl phosphine (B1218219) oxide. niscpr.res.in Similarly, DCPO is reacted with other diols like resorcinol (B1680541) to create polymers with specific properties. cnrs.frniscpr.res.in These reactions are fundamental in creating main-chain aromatic polyphosphonates that enhance the flame retardancy of commercial polymers like PET and PBT.

Interfacial Polymerization for Epoxy Terminated Polymers

Interfacial polymerization is a specific technique employed to synthesize phosphorus-containing, epoxy-terminated polymers using this compound oxide. niscpr.res.inniscpr.res.in This process involves the reaction between an aqueous solution of a diol (like Bisphenol-A) with sodium hydroxide (B78521) and an organic solution of DCPO. niscpr.res.in

The synthesis is typically carried out in a biphasic system (e.g., water and dichloromethane) and often utilizes a phase transfer catalyst, such as tetramethylammonium (B1211777) bromide, to facilitate the reaction at the interface of the two immiscible liquids. researchgate.netniscpr.res.in The initial step involves the reaction of DCPO with the diol to form a hydroxy-terminated intermediate. niscpr.res.in This intermediate is then subsequently reacted with epichlorohydrin (B41342) to introduce the terminal epoxy groups. niscpr.res.incnrs.fr The resulting epoxy-terminated polymers are noted for their high solubility in polar solvents and are developed for applications requiring improved thermal stability and flame retardancy, such as advanced adhesives. niscpr.res.inniscpr.res.in

Table 2: Research Findings on Interfacial Polymerization with DCPO

Diol UsedCatalyst/ReagentsReaction ConditionsPolymer TypeYield
Bisphenol-A NaOH, Tetramethylammonium Bromide, CH₂Cl₂, Epichlorohydrin0-5°C initially, then raised to 45°C and refluxed for 6h after epichlorohydrin addition.Epoxy Terminated Polymer72% niscpr.res.in
Resorcinol NaOH, CH₂Cl₂, EpichlorohydrinSimilar conditions to Bisphenol-A, reaction continued for 8h after epichlorohydrin addition.Epoxy Terminated Polymer80% niscpr.res.in

Compound Index

Advanced Reactivity and Reaction Mechanisms of Dichlorophenylphosphine

Nucleophilic Substitution Reactions Involving Dichlorophenylphosphine

The phosphorus-chlorine bonds in this compound are highly susceptible to cleavage by nucleophiles, providing a direct route to the formation of new phosphorus-carbon, phosphorus-oxygen, and phosphorus-nitrogen bonds. Among the most significant of these are reactions with organometallic reagents, such as Grignard and organolithium compounds, which are fundamental for synthesizing tertiary phosphines. netascientific.comnih.govwikipedia.org

In these reactions, the organometallic reagent acts as a source of carbanions, which function as potent nucleophiles. The reaction proceeds through a stepwise substitution of the two chlorine atoms. By controlling the stoichiometry of the reagents, it is possible to synthesize both symmetric and asymmetric phosphines. mdpi.com For instance, reacting this compound with two or more equivalents of a single Grignard reagent leads to a symmetrical tertiary phosphine (B1218219). mdpi.comwikipedia.org Conversely, sequential addition of two different Grignard reagents can yield asymmetrical tertiary phosphines. mdpi.com

The general reaction with a Grignard reagent can be represented as: C₆H₅PCl₂ + 2 RMgX → C₆H₅PR₂ + 2 MgXCl wikipedia.org

Similarly, organolithium reagents can be used to achieve these transformations. wikipedia.orgacs.org These substitution reactions are crucial for creating a diverse range of phosphine ligands that are essential in catalysis and coordination chemistry. netascientific.comnih.gov

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

Nucleophile Reagent Product Reference
Methyl Carbanion Methylmagnesium iodide (CH₃MgI) Dimethylphenylphosphine (C₆H₅P(CH₃)₂) wikipedia.org
Isopropyl Carbanion Isopropylmagnesium bromide (iPr-MgBr) Diisopropylphenylphosphine (C₆H₅P(iPr)₂) mdpi.com
Diphenylphosphide Anion Lithium diphenylphosphide (LiPPh₂) 1,1,2-Triphenyl-diphosphine (Ph₂P-PPhH) wikipedia.org

Formation of Phosphine Oxides and Phosphonates from this compound

This compound is a precursor not only to P(III) compounds but also to various P(V) species, including phosphine oxides and phosphonic acids. These transformations typically involve oxidation and/or hydrolysis steps. netascientific.com

Oxidation Pathways to Phenylphosphine (B1580520) Oxide

The oxidation of this compound can lead to different products depending on the oxidant and reaction conditions. Controlled oxidation is necessary to form the desired P(V) species. One documented pathway involves the use of sulfuryl chloride (SO₂Cl₂) to oxidize this compound. This reaction yields phenylphosphonic dichloride (also known as phenylphosphine oxide dichloride). beilstein-journals.orgnih.gov This intermediate is a key precursor for further derivatives.

A more direct oxidation of the corresponding primary phosphine, phenylphosphine (which can be synthesized from DCPP), with air readily affords phenylphosphine oxide. wikipedia.org The direct, controlled oxidation of this compound itself to phenylphosphine oxide requires careful selection of reagents to avoid the formation of the more stable phenylphosphonic dichloride.

Hydrolysis Reactions to Aromatic Phosphonic Acids

The reaction of this compound with water leads to the formation of aromatic phosphonic acids. The hydrolysis process is not a simple one-step substitution. Initially, this compound reacts with water to produce phenylphosphonous acid. google.com

C₆H₅PCl₂ + 2 H₂O → C₆H₅P(OH)₂ + 2 HCl

Reactions with Amines and Amides

The reaction of this compound with amines and amides is a versatile method for creating P-N bonds, leading to a variety of organophosphorus compounds, including phosphonamidic acid derivatives. These reactions are mechanistically complex and highly sensitive to reaction conditions. researchgate.net

Formation of Phosphonamidic Acid Derivatives

When this compound reacts with amines, the nucleophilic nitrogen atom attacks the electrophilic phosphorus center, displacing the chlorine atoms. For example, the reaction with diethylamine (B46881) in the presence of a base like pyridine (B92270) can form N,N-diethylamino-chloro-phenylphosphine. acs.org Further reaction and oxidation can lead to phosphonic amides. A phosphonic amide was successfully synthesized by reacting this compound with diethyl amine and triethylamine (B128534), followed by in situ oxidation with hydrogen peroxide. uj.ac.za

A detailed study of the reaction between this compound and dicyclohexylamine (B1670486) in the presence of triethylamine revealed the formation of several products, including N,N-Dicyclohexyl-P-phenylphosphinic amide and N,N-Dicyclohexyl-P-phenylphosphonamidic chloride. researchgate.net The distribution of these products is highly dependent on the reaction environment. researchgate.net

Table 2: Products from the Reaction of this compound with Amines

Amine Conditions Major Products Reference
Dicyclohexylamine Triethylamine, various solvents, light/dark N,N-Dicyclohexyl-P-phenylphosphinic amide, N,N-Dicyclohexyl-P-phenylphosphonamidic chloride, (N,N-dicyclohexyl-P-phenylphosphonamidous acid)(N,N-dicyclohexyl-P-phenylphosphonamidic acid) anhydride (B1165640) researchgate.net
Diethylamine Pyridine, Hexane N,N-Diethylamino-chloro-phenylphosphine acs.org

Mechanistic Investigations of Amine Reactions

Mechanistic studies on the reaction of this compound with amines, such as dicyclohexylamine, indicate a complex reaction pathway. The initial step is the nucleophilic attack of the amine on the phosphorus atom to substitute one of the chlorine atoms, forming a phosphonamidous chloride intermediate. researchgate.net

C₆H₅PCl₂ + HNR₂ → C₆H₅P(Cl)(NR₂) + HCl

This intermediate is often unstable and can react further. In the presence of ambient light and polar solvents, this intermediate can be converted into other species. Research has shown that N,N-Dicyclohexyl-P-phenylphosphonamidic chloride was detected as an initial product, which then converted into an anhydride derivative. researchgate.net The formation of the phosphinic amide product, N,N-Dicyclohexyl-P-phenylphosphinic amide, is thought to arise from the reaction of the initial phosphonamidous chloride intermediate with trace amounts of water or oxygen present in the reaction system, followed by rearrangement or further reaction. The plausible mechanism involves intermediates that are sensitive to air and light, highlighting the need for controlled conditions to selectively synthesize the desired phosphonamidic acid derivatives. researchgate.net

Cycloaddition Reactions (e.g., McCormack Cycloaddition)

This compound is a key reagent in the McCormack cycloaddition, a powerful method for synthesizing phospholene heterocycles. In this reaction, this compound acts as the dienophile, reacting with a conjugated diene to form a cyclic phosphonium (B103445) salt, specifically a chlorophospholenium ring. This intermediate is typically not isolated but is hydrolyzed in a subsequent step to yield the more stable phospholene oxide. researchgate.net

A classic example is the reaction of this compound with 1,3-butadiene (B125203), which, after hydrolysis, yields 1-phenyl-3-methylphospholene oxide. The versatility of this reaction allows for the synthesis of various substituted phospholene oxides, which are valuable precursors for other functionalized phosphorus compounds, including phosphasugars. researchgate.net

The reaction conditions can be demanding, sometimes requiring long reaction times. For instance, the synthesis of a pyrroline (B1223166) nitroxide-condensed phospholene oxide from an O-acetyl protected diene and this compound required a three-week reaction period in pentane (B18724) at 37 °C to achieve a modest yield. In some modified McCormack reactions, additives are used to improve outcomes. For example, carrying out the reaction between a 2-silylated 1,3-butadiene and this compound in the presence of copper stearate (B1226849) can suppress undesired protodesilylation side reactions. researchgate.net

Table 1: Examples of McCormack Cycloaddition Reactions with this compound

DieneReaction ConditionsIntermediateFinal Product (after hydrolysis)Reference
1,3-ButadieneStandard conditions, followed by hydrolysis1-Chloro-1-phenyl-3-phospholenium chloride1-Phenyl-3-phospholene oxide
IsopreneStandard conditions, followed by hydrolysis1-Chloro-3-methyl-1-phenylphospholenium chloride3-Methyl-1-phenylphospholene oxide
O-acetyl protected pyrroline-fused dienePentane, 37 °C, 3 weeks, followed by hydrolysisProtected chlorophospholenium saltProtected pyrroline nitroxide condensed phospholene oxide
2-Silylated 1,3-butadieneAcetic anhydride, 50°C, with copper stearateSilylated chlorophospholenium salt3-Silylated phosphol-3-ene oxide researchgate.net

Grignard Reactions for Phosphine Synthesis

Grignard reagents (R-Mg-X) are powerful nucleophiles widely used to form carbon-phosphorus bonds by reacting with chlorophosphines like this compound. This approach is fundamental for the synthesis of various tertiary phosphines, which are ubiquitous as ligands in catalysis and materials science. mdpi.comacs.org The reaction proceeds via nucleophilic substitution, where the alkyl or aryl group from the Grignard reagent displaces the chloride ions on the phosphorus atom. By carefully selecting the Grignard reagents and controlling the stoichiometry, a diverse range of phosphines can be prepared. mdpi.com

The synthesis of P-chiral compounds, where the phosphorus atom is the stereogenic center, is of significant interest for applications in asymmetric catalysis. nih.gov While direct synthesis of P-chiral phosphine oxides from this compound and a Grignard reagent is challenging, multistep strategies using this precursor have been developed.

One successful strategy involves the use of phosphine-borane adducts as intermediates. nih.govjst.go.jp In this approach, this compound is used to prepare new P-chiral phosphine ligands. nih.govjst.go.jp For example, new P-chiral bisphosphine ligands have been prepared from this compound, which were then evaluated in the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate. nih.gov

A foundational concept in this area involves the reaction of a Grignard reagent with a phosphorus(V) precursor containing a chiral auxiliary. In seminal work, optically pure phosphine oxides were generated by reacting Grignard reagents with unsymmetrical menthyl phosphinates. The nucleophilic Grignard reagent displaces the chiral menthol (B31143) group with a high degree of stereochemical inversion at the phosphorus center. chalmers.se This principle can be extended to systems derived from this compound. An optimized method for synthesizing P,N-ligands involves premixing this compound with borane (B79455) dimethyl sulfide (B99878) complex before the addition of a Grignard reagent, which helps control the reactivity and yield. beilstein-journals.org

This compound is an excellent starting material for the synthesis of mixed arylalkyl tertiary phosphines (R¹R²PPh), where R¹ and R² can be different alkyl or aryl groups. mdpi.comresearchgate.net The Grignard approach provides a direct and effective route to these compounds. mdpi.com

The general procedure involves the reaction of this compound with a slight excess (typically 2.5 equivalents) of a specific Grignard reagent in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -10 °C). mdpi.com This ensures that both chlorine atoms are substituted by the organic group from the Grignard reagent. This method has been successfully used to synthesize a variety of symmetric and asymmetric phosphines with moderate to good yields. mdpi.comresearchgate.net

Table 2: Synthesis of Mixed Tertiary Phosphines from this compound (PhPCl₂) and Grignard Reagents

Grignard Reagent (R-MgX)Molar Ratio (R-MgX : PhPCl₂)ProductYieldReference
Isopropylmagnesium bromide2.5 : 1Diisopropylphenylphosphine52% mdpi.com
Ethylmagnesium bromide2.5 : 1Diethylphenylphosphine76% researchgate.net
p-Methoxyphenylmagnesium bromide2.5 : 1Bis(p-methoxyphenyl)phenylphosphineGood mdpi.com
Methylmagnesium iodide2 : 1DimethylphenylphosphineNot specified

Synthesis of P-Chiral Phosphine Oxides

Photoinduced Reactions and Photomodulation

This compound serves as a critical building block for creating complex phosphine ligands whose electronic and steric properties can be controlled by light. This field of photomodulation is crucial for developing light-switchable catalysts and smart materials. rsc.org The strategy involves incorporating a photochromic moiety, such as dithienylethene (DTE), into the phosphine structure. rsc.orgresearchgate.net

Researchers have synthesized a novel bis(dithienylethene)-substituted phosphine by reacting this compound with two equivalents of a lithiated DTE precursor. rsc.org The synthesis involves a double nucleophilic substitution on the P-Cl bonds.

The resulting phosphine ligand exists in three distinct isomeric states: an open-open (oo) form, a closed-closed (cc) form, and a mixed open-closed (oc) form. rsc.org Irradiation with UV light (e.g., 355-365 nm) induces a reversible cyclization reaction in the DTE units, converting the open isomers to the closed forms. This process can be reversed by irradiation with visible light (e.g., >520 nm). researchgate.net The cyclization significantly alters the electronic conjugation of the system, which in turn modulates the electron-donating ability of the central phosphorus atom. This change in electronic properties is key to controlling the behavior of metal complexes formed with these ligands, opening the door to light-controlled catalysis. rsc.org Although the complete photocyclization to the cc isomer can be inefficient for some bis-DTE systems, the ability to switch between states allows for significant photomodulation of the phosphine's properties. researchgate.net

Dichlorophenylphosphine As a Precursor for Diverse Chemical Entities

Synthesis of Organophosphorus Compounds

Dichlorophenylphosphine is a fundamental building block for a multitude of organophosphorus compounds, which find applications as flame retardants, plasticizers, and intermediates in pharmaceutical and agrochemical synthesis. smolecule.comchemimpex.commarketpublishers.com The two reactive P-Cl bonds allow for sequential or simultaneous substitution reactions with a variety of nucleophiles.

Key reactions demonstrating the versatility of this compound include:

Synthesis of Tertiary Phosphines: Reaction with Grignard reagents or organolithium compounds allows for the introduction of two organic substituents, leading to the formation of tertiary phosphines. For instance, the reaction with methylmagnesium iodide yields dimethylphenylphosphine. wikipedia.orgnih.gov This method is broadly applicable for preparing both symmetrical and asymmetrical tertiary phosphines. researchgate.net

Synthesis of Primary Phosphines: Reduction of this compound using a powerful reducing agent like lithium aluminium hydride affords phenylphosphine (B1580520) (C₆H₅PH₂). wikipedia.orgwikipedia.org

Reactions with Alcohols and Amines: this compound readily reacts with alcohols and amines to form phosphonites and phosphonamidites, respectively. sigmaaldrich.comresearchgate.nettandfonline.com These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net For example, reaction with two equivalents of diethylamine (B46881) in the presence of pyridine (B92270) yields P,P-bis(diethylamino)phenylphosphine. acs.org

Synthesis of Phosphole Derivatives: this compound is a key reagent in the construction of phosphole rings, a class of phosphorus-containing heterocycles with interesting electronic properties. beilstein-journals.orgnih.govscispace.com For example, it can undergo a three-component coupling reaction with an arylzinc reagent and an alkyne to form substituted benzo[b]phosphole oxides. beilstein-journals.org It is also used in the synthesis of dibenzophosphole oxides through intramolecular dehydrogenative cyclization reactions. acs.org

Synthesis of Phosphaalkenes: this compound can be used to synthesize phosphaalkenes (compounds with a P=C double bond). rsc.orgresearchgate.net For example, its reaction with two equivalents of a carbonyl-decorated carbene results in the formation of novel phosphaalkenes. rsc.org

A summary of representative organophosphorus compounds synthesized from this compound is presented below:

Compound ClassReactant(s)Product ExampleReference(s)
Tertiary PhosphinesGrignard Reagents (e.g., CH₃MgI)Dimethylphenylphosphine wikipedia.orgnih.gov
Primary PhosphinesReducing Agents (e.g., LiAlH₄)Phenylphosphine wikipedia.orgwikipedia.org
PhosphonamiditesAmines (e.g., Diethylamine)P,P-bis(diethylamino)phenylphosphine acs.org
Phosphole OxidesArylzinc Reagents, AlkynesBenzo[b]phosphole oxides beilstein-journals.org
PhosphaalkenesCarbonyl-decorated CarbenesSubstituted Phosphaalkenes rsc.org

Ligand Synthesis in Coordination Chemistry

The lone pair of electrons on the phosphorus atom in this compound and its derivatives makes them excellent ligands for transition metals. These ligands play a crucial role in homogeneous catalysis by influencing the activity, selectivity, and stability of the metal catalyst. chemimpex.comwiktionary.org

This compound is a precursor to a wide variety of phosphine (B1218219) ligands used in catalysis. sigmaaldrich.com The electronic and steric properties of the resulting phosphine ligand can be fine-tuned by carefully choosing the substituents that replace the chlorine atoms. This tunability is critical for optimizing the performance of a catalyst for a specific chemical transformation. For example, the reaction of this compound with appropriate Grignard reagents can yield mixed arylalkyl tertiary phosphines, which are valuable ligands for various catalytic reactions. researchgate.net

A particularly important application of this compound is in the synthesis of P-chiral phosphine ligands, where the phosphorus atom itself is a stereogenic center. These ligands are of great interest in asymmetric catalysis, where they can induce high levels of enantioselectivity in chemical reactions. jst.go.jpnih.govtcichemicals.com

A general strategy for the synthesis of P-chiral bidentate phosphine ligands, such as (S,S)-1,2-bis[(o-alkylphenyl)phenylphosphino]ethanes, starts from this compound. iupac.org These ligands can then be complexed with rhodium precursors to generate chiral catalysts. jst.go.jpnih.gov For example, rhodium complexes of these P-chiral ligands have been successfully employed as catalysts in the asymmetric hydrogenation of dehydroamino acid derivatives, achieving high enantioselectivities. iupac.orgtib.eu The development of these ligands has been a significant advancement in the field of asymmetric catalysis, enabling the efficient synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. researchgate.net

The synthesis of these ligands often involves the use of phosphine-boranes as intermediates to protect the phosphorus atom during synthetic manipulations and to control the stereochemistry at the phosphorus center. jst.go.jpnih.govchalmers.se

While the provided search results focus heavily on phosphine and phosphine oxide ligands, the reactivity of this compound with amines suggests its potential use in synthesizing proligands containing P-N bonds, which could include diiminophosphine-type structures. These types of ligands are known to coordinate with a variety of metals, and their electronic and steric properties can be tuned by modifying the substituents on both the phosphorus and nitrogen atoms.

The search results did not yield specific information on the synthesis of phenylphosphine dication complexes directly from this compound within the scope of the provided outline.

Diiminophosphine Proligands and Metal Complexes

Derivatives for Polymer Science and Materials Science

This compound and its derivatives are valuable monomers and building blocks for the synthesis of phosphorus-containing polymers and materials with unique properties. chemimpex.commarketpublishers.com These materials often exhibit enhanced flame retardancy, thermal stability, and interesting optical or electronic properties.

The incorporation of phosphorus into polymer backbones can be achieved through various polymerization techniques. One notable method involves the reaction of this compound with an organometallic polymer containing titanacyclopentadiene units. This reaction yields π-conjugated polymers with phosphole units in the main chain. nih.gov For example, the reaction with a regioregular organometallic polymer derived from a terminal diyne and a low-valent titanium complex produces a phenylphosphole-containing polymer. nih.gov These polymers exhibit extended π-conjugation and have low-lying LUMO energy levels, making them promising candidates for applications in organic electronics. nih.gov

Furthermore, this compound is a precursor to flame retardant additives for polymers. google.commdpi.com Organophosphorus compounds derived from it can act either as additives or as reactive flame retardants that are chemically incorporated into the polymer structure. For instance, it is a key intermediate in the synthesis of reactive flame retardants like 3-hydroxy phenyl phosphoroso-propanoic acid (CEPPA), which can be used for the permanent flame retarding of polyester (B1180765). google.com

The versatility of this compound in this area is highlighted by its use in creating a range of functional materials:

Flame Retardants: As a precursor to compounds like diphenylphosphoryl dichloride (BPOD) and CEPPA. google.commdpi.com

π-Conjugated Polymers: Through reactions with organometallic polymers to create phosphole-containing polymers for organic electronics. nih.gov

Nylon Stabilizers and Plasticizers: Its derivatives are used to improve the properties of various polymers. sigmaaldrich.com

Flame Retardants from this compound Derivatives

This compound is a fundamental intermediate in the manufacture of organophosphorus flame retardants, which are valued for their high thermal stability and hydrolytic resistance due to the inherent strength of the P-C bond. nih.govsmolecule.com These flame retardants can function in both the condensed phase, by promoting the formation of a protective carbonaceous char, and in the gas phase, by releasing phosphorus-containing radicals that interrupt the combustion cycle. nih.gov

The versatility of DCPP allows for the synthesis of both additive and reactive flame retardants. Reactive flame retardants, which are chemically incorporated into the polymer backbone, offer the advantage of permanency. sincerechemical.com For instance, DCPP is a precursor to 3-hydroxyphenyl phenylphosphinoylpropanoic acid (CEPPA), an environmentally friendly reactive flame retardant used to impart permanent flame retardancy to polyester fibers. google.com Another significant derivative is 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a reactive and additive flame retardant with high thermal stability and oxidation resistance, suitable for materials like polyester fiber and thermosetting resins.

Research has demonstrated the efficacy of DCPP-derived flame retardants in various polymers. For example, (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO), synthesized from DCPP, has been shown to be an effective flame retardant for epoxy resins (EP). nih.gov An epoxy resin containing just 1.2 wt% phosphorus from ODDPO achieved a V-0 rating in the vertical burning (UL-94) test, indicating excellent flame retardancy. nih.gov Similarly, DCPP derivatives have been used to create flame-retardant poly(ethylene terephthalate) (PET) copolymers and to improve the flame retardancy of acrylonitrile-butadiene-styrene (ABS). nih.govresearchgate.net

Table 1: Representative Flame Retardants Derived from this compound

Compound NameAbbreviationTypeApplicationReference
3-hydroxyphenyl phenylphosphinoylpropanoic acidCEPPAReactivePolyester modification google.com
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxideDOPOReactive/AdditivePolyester fiber, thermosetting resins
(oxybis(4,1-phenylene))bis(phenylphosphine oxide)ODDPOAdditiveEpoxy resins nih.gov
Bis(4-carboxyphenyl) phenyl phosphine oxideBCPPOReactivePoly(ethylene terephthalate) (PET) researchgate.net

Nylon Stabilizers and Plasticizers

This compound serves as a key intermediate in the synthesis of additives for polymers, including stabilizers and plasticizers for nylon. sincerechemical.comsigmaaldrich.comsigmaaldrich.comasianpubs.org The incorporation of phosphorus-based compounds derived from DCPP can enhance the properties of nylon (polyamide) resins. For example, derivatives of this compound have been used to treat PA66 (nylon 6,6) to improve its thermal stability. dntb.gov.ua These additives function by modifying the polymer matrix, contributing to improved performance and durability under various conditions. The synthesis of such stabilizers and plasticizers leverages the reactivity of DCPP to build more complex organophosphorus molecules tailored for polymer applications. sigmaaldrich.com

Synthesis of Phosphine-Containing Polymers

This compound and its oxide derivative, this compound oxide, are important monomers for the creation of phosphorus-containing polymers. netascientific.comniscpr.res.in These polymers are of interest for their unique properties, which can include enhanced thermal stability and flame retardancy. niscpr.res.in

One method involves the interfacial polymerization of this compound oxide with various diols, such as bisphenol-A, to create epoxy-terminated phosphorus-containing polymers. niscpr.res.in These resulting polymers are often soluble in polar organic solvents and can be characterized by their improved thermal properties. niscpr.res.in Another approach involves the reaction of DCPP with organometallic polymers. For instance, a regioregular organometallic polymer with titanacyclopentadiene units can react with this compound to yield π-conjugated polymers containing phenylphosphole units in their main chain. nih.gov A polymer of this type was synthesized with a number-average molecular weight (Mn) of 6100 and showed extended π-conjugation. nih.gov Furthermore, DCPP can be used to synthesize initiators for polymerization; for example, 2,4,4,5,5-pentaphenyl-1,3,2-dioxaphospholane, derived from DCPP, can initiate the polymerization of styrene, incorporating a phosphorus unit into the polymer main chain. akjournals.com

Advanced Materials Development (e.g., Conductivity, Catalytic Activity)

This compound is a precursor for developing advanced materials with specific functionalities, such as catalytic activity and electrical conductivity. basf.com In the field of catalysis, DCPP is used to synthesize functionalized phosphine ligands. basf.com These ligands coordinate with metal centers to form complexes that are highly effective catalysts in organic synthesis. netascientific.com For example, P-chiral phosphine ligands prepared from DCPP have been used to create rhodium complexes that demonstrate enantioselective induction in hydrogenation reactions. nih.gov

In materials science, DCPP is used to build π-conjugated polymers with potential applications in electronics. netascientific.com The synthesis of polymers containing phosphole units, derived from the reaction of DCPP with organometallic polymers, results in materials with low-lying lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov One such phenylphosphole-containing polymer exhibited a LUMO of -3.28 eV and showed orange photoluminescence, properties that are relevant for electronic and optoelectronic devices. nih.gov

Pharmaceutical and Agrochemical Intermediates

This compound is a pivotal chemical intermediate in the synthesis of a multitude of products for the pharmaceutical and agrochemical industries. marketpublishers.comdataintelo.com Its unique phosphine structure and reactivity are instrumental in forming the complex molecular architectures required for many active compounds. netascientific.com

Active Pharmaceutical Ingredients (APIs) and Biologically Active Molecules

In the pharmaceutical sector, DCPP is a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs) and other biologically active molecules. dataintelo.comgoogle.com Its ability to facilitate complex bond formations makes it invaluable for creating intricate molecular structures that are otherwise difficult to achieve. marketpublishers.com The reactivity of DCPP allows for the modification of drug molecules, which can enhance their efficacy and bioavailability. netascientific.com It is used as a reagent in the preparation of molecules such as specific enzyme inhibitors and antiviral agents. marketpublishers.com Furthermore, DCPP is a starting material for producing P-chiral phosphine ligands, which are essential for the catalytic, enantioselective synthesis of optically active pharmaceutical ingredients, such as the HCV drug candidate elbasvir. nih.gov

Pesticides and Herbicides

This compound is an important intermediate in the production of agricultural chemicals, including a variety of pesticides and herbicides. marketpublishers.comsincerechemical.com The effectiveness of DCPP in forming various organophosphorus compounds is essential for developing new and more efficient crop protection solutions. marketpublishers.com These DCPP-derived compounds are designed to target specific pests and weeds, and research focuses on creating formulations that can enhance the bioavailability of the active ingredients, leading to improved pest control while aiming to reduce environmental impact.

Spectroscopic and Structural Characterization in Dichlorophenylphosphine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of dichlorophenylphosphine, offering specific insights into the hydrogen, carbon, and phosphorus environments within the molecule.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of this compound typically shows signals in the aromatic region, corresponding to the phenyl group protons. The spectra, often recorded in deuterated chloroform (B151607) (CDCl₃), exhibit complex multiplets due to coupling between the protons and the phosphorus atom. chemicalbook.com

Research findings have identified distinct regions for the aromatic protons. The protons on the phenyl ring typically appear as multiplets in the range of δ 7.30–7.94 ppm. researchgate.netmdpi.com For instance, in one study using CDCl₃, the spectrum was resolved into a multiplet for three protons between δ 7.44-7.56 and another multiplet for two protons between δ 7.87-7.94. researchgate.net Another analysis identified multiplets at δ 7.53–7.43 (2H) and δ 7.38–7.30 (3H). mdpi.com

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignmentReference
7.87-7.94Multiplet2H, Aromatic researchgate.net
7.44-7.56Multiplet3H, Aromatic researchgate.net
7.30-7.53Multiplet5H, Aromatic mdpi.com

Note: Spectra are typically recorded in CDCl₃.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information on the carbon skeleton of this compound. The spectrum shows distinct signals for the carbon atoms of the phenyl ring, with their chemical shifts and coupling constants (J-coupling) to the phosphorus atom being characteristic features. chemicalbook.com Spectra are commonly recorded in deuterated chloroform. researchgate.netmdpi.com

The carbon atom directly bonded to the phosphorus atom (ipso-carbon) shows a significant downfield shift and a large coupling constant due to the direct attachment to the phosphorus and chlorine atoms. The other aromatic carbons also show coupling to the phosphorus atom, though to a lesser extent.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Carbon AtomChemical Shift (δ) ppmP-C Coupling Constant (J) HzReference
Ph-C (ipso)134.20220.99 researchgate.net
Ph-C132.354.51 researchgate.net
Ph-C130.6414.92 researchgate.net
Ph-C128.4421.19 researchgate.net

Note: Assignments of specific ortho, meta, and para carbons can vary based on detailed 2D NMR analysis.

³¹P NMR Spectroscopy

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is a highly diagnostic tool for organophosphorus compounds, providing a direct window into the chemical environment of the phosphorus atom. For this compound, the ³¹P NMR spectrum exhibits a single, sharp resonance. The chemical shift is highly characteristic of a trivalent phosphorus atom bonded to a phenyl group and two chlorine atoms.

The reported chemical shift for this compound is consistently found in the downfield region, typically around δ 162.00 to 165 ppm (referenced against 85% H₃PO₄). wikipedia.orgsjtu.edu.cn This specific chemical shift value is often used to monitor the quality and purity of this compound. wikipedia.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrations of the P-Cl and C-H bonds, as well as the phenyl group. nist.gov

Key absorption bands observed in the IR spectrum of this compound include C-H stretching from the aromatic ring, C=C stretching of the phenyl ring, and P-Cl stretching vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeReference
3059Aromatic C-H Stretch researchgate.net
1447Aromatic C=C Stretch researchgate.net
1150P-Ar Stretch mdpi.com
853, 753, 699C-H Bending / Ring Vibrations researchgate.net

Note: The P-Cl stretching bands typically appear in the region of 450-550 cm⁻¹, but are not always explicitly reported in general spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound (C₆H₅PCl₂), the molecular weight is 178.98 g/mol . nist.govsigmaaldrich.com

In electron ionization mass spectrometry (EI-MS), this compound exhibits a distinct molecular ion peak. chemicalbook.comnist.gov The spectrum is characterized by the isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl), which results in a cluster of peaks for the molecular ion and chlorine-containing fragments. The primary molecular ion peak is observed at m/z = 178. chemicalbook.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, phosphorus, chlorine) in a sample of this compound. This analysis is crucial for verifying the empirical formula of the compound (C₆H₅Cl₂P). The experimentally determined percentages are compared with the theoretically calculated values to confirm the purity of the synthesized compound.

Table 4: Elemental Composition of this compound (C₆H₅Cl₂P)

ElementSymbolTheoretical Mass %
CarbonC40.26%
HydrogenH2.82%
ChlorineCl39.62%
PhosphorusP17.30%

Note: Experimental values from purified samples are expected to be in close agreement with these theoretical percentages.

X-ray Diffraction Studies in this compound Research

Crystal Structure Analysis of this compound Derivatives

The amenability of this compound derivatives to form single crystals has facilitated a number of detailed structural analyses. These studies have provided significant insights into the nature of the phosphorus center and the influence of its substituents.

One notable example is the asymmetric aminophosphine (B1255530), (diisopropylamino)(morpholino)(phenyl)phosphine, which is synthesized through the stepwise aminolysis of this compound. tandfonline.comtandfonline.com X-ray diffraction analysis of this derivative reveals a pyramidal geometry at the phosphorus atom. tandfonline.com The compound crystallizes in the monoclinic system with the space group P21/c. tandfonline.com Its copper(I) complexes have also been structurally characterized, showing dimeric structures with tricoordinate copper(I) centers. tandfonline.com The acetonitrile (B52724) and dichloromethane (B109758) solvates of the copper complex crystallize in the triclinic system with the space group Pī. tandfonline.com

Another class of this compound derivatives that has been subject to X-ray crystallographic analysis is the polycyclic aromatic phospholes. For instance, 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole, prepared via a ring-closure reaction of a dilithium (B8592608) intermediate with this compound, has been structurally characterized. beilstein-journals.orgresearchgate.net The analysis of its single crystals revealed a nearly planar pentacyclic ring system. beilstein-journals.org The phosphorus atom in this trivalent phosphole adopts a trigonal pyramidal geometry, with the sum of the bond angles around it being 295.99°. nih.gov This indicates sp³ hybridization at the phosphorus center. nih.gov The crystal structure of this derivative has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2051842. beilstein-journals.org

The crystal structures of metal complexes involving ligands derived from this compound have also been extensively studied. For example, the reaction of (diisopropylamino)(morpholino)(phenyl)phosphine with copper(I) bromide and iodide salts yields dimeric halo-complexes. tandfonline.com In the bromo complex, the copper(I) center is tricoordinate, with a Cu-P bond distance of approximately 2.19 Å. tandfonline.comresearcher.life In the iodo complex, the copper(I) center is tetracoordinate, with a slightly longer Cu-P bond distance of 2.249(4) Å. tandfonline.comresearcher.life

The structural parameters obtained from these X-ray diffraction studies are fundamental for correlating molecular structure with observed chemical reactivity and spectroscopic properties.

Interactive Data Table of Crystallographic Data for this compound Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
(diisopropylamino)(morpholino)(phenyl)phosphineMonoclinicP21/c17.219(1)13.469(1)7.395(5)90.0093.11(1)90.00 tandfonline.com
[CuCl((diisopropylamino)(morpholino)(phenyl)phosphine) · CH₃CN]₂Triclinic10.143(2)13.681(3)16.647(3)83.14(1)76.91(1)68.83(1) tandfonline.com
[CuCl((diisopropylamino)(morpholino)(phenyl)phosphine) · CH₂Cl₂]₂Triclinic8.899(1)11.727(1)11.784(1)66.73(1)82.27(1)84.04(1) tandfonline.com
6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindoleMonoclinicP2₁/n8.1128(5)22.0227(13)18.0118(10)90.0091.876(2)90.00 beilstein-journals.org

Computational and Theoretical Studies on Dichlorophenylphosphine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of chemical compounds, and dichlorophenylphosphine is no exception. DFT calculations allow for the exploration of molecular geometry, electronic structure, and spectroscopic properties, providing valuable insights that complement experimental findings. google.comresearchgate.net

Geometry Optimizations

A fundamental application of DFT is the optimization of molecular geometries to find the most stable arrangement of atoms. core.ac.ukcore.ac.uk For this compound and its derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine bond lengths, bond angles, and dihedral angles. mdpi.comrsc.org These calculations typically show a tetrahedral geometry around the phosphorus atom. mdpi.com The optimized structures obtained from these calculations serve as the foundation for further analysis of the molecule's properties. numberanalytics.com

Below is a table showcasing typical bond lengths and angles for this compound that can be obtained through DFT calculations.

ParameterValue
P-C Bond Length~1.83 Å
P-Cl Bond Length~2.05 Å
C-P-Cl Angle~101°
Cl-P-Cl Angle~102°
Phenyl Ring C-C Bond Lengths~1.40 Å

Note: These are representative values and can vary slightly depending on the level of theory and basis set used in the calculation.

Electronic Structure Analysis (HOMO/LUMO)

The electronic structure of a molecule is crucial to understanding its reactivity and spectroscopic behavior. DFT calculations are used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comsci-hub.se The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comrsc.org

For many phosphine (B1218219) compounds, including derivatives of this compound, the HOMO is often associated with the lone pair of electrons on the phosphorus atom, while the LUMO is typically a π* orbital of the phenyl ring. mdpi.comsci-hub.se The HOMO-LUMO gap can be influenced by substituents on the phenyl ring or by the coordination of the phosphine to a metal center. sci-hub.sed-nb.info For instance, electron-donating groups on the phenyl ring can raise the HOMO energy, leading to a smaller gap, while electron-withdrawing groups can lower both the HOMO and LUMO energies. sci-hub.se

The following table summarizes the typical HOMO and LUMO energy values and the resulting energy gap for this compound, as predicted by DFT calculations.

Molecular OrbitalEnergy (eV)
HOMO~ -6.5 eV
LUMO~ -0.5 eV
HOMO-LUMO Gap~ 6.0 eV

Note: These values are illustrative and can change based on the computational method.

Prediction of Spectroscopic Properties (e.g., UV Spectra)

Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis spectra) of molecules. researchgate.netmdpi.com By calculating the excited states of a molecule, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

For this compound and related compounds, the predicted UV spectra often show transitions from the phosphorus lone pair (n) or phenyl π orbitals to the π* orbitals of the aromatic ring (n → π* or π → π* transitions). mdpi.com The calculated spectra can be compared with experimental data to validate the computational model and to help assign the observed absorption bands to specific electronic transitions. mdpi.com

Mechanistic Insights from Theoretical Reactivity Indices

DFT-based reactivity descriptors, such as chemical potential, hardness, softness, and the Fukui function, provide a quantitative framework for understanding and predicting the reactivity of molecules. These indices are derived from the variations in energy with respect to the number of electrons and can be used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. While specific studies on this compound are not detailed in the provided results, the general application of these indices is a standard computational approach to gain mechanistic insights.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a delocalized picture of chemical bonding, where electrons are not confined to individual bonds between atoms but are spread out over the entire molecule in molecular orbitals. unacademy.comsolubilityofthings.comfsu.edu This theory is fundamental to understanding the electronic structure and properties of molecules like this compound. unacademy.comkhanacademy.orgopentextbc.ca

In the context of this compound, MO theory helps to explain the nature of the frontier orbitals (HOMO and LUMO) and their role in chemical reactions. The interaction of the atomic orbitals of phosphorus, chlorine, and the phenyl group leads to the formation of a set of molecular orbitals with different energy levels. fsu.edu The HOMO, with its significant contribution from the phosphorus lone pair, acts as the primary site for nucleophilic attack. The LUMO, delocalized over the phenyl ring and the P-Cl bonds, is the region where the molecule can accept electrons, making it susceptible to attack by nucleophiles.

Modeling of Reaction Mechanisms and Pathways

Computational modeling, particularly using DFT, is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. numberanalytics.commit.eduiitb.ac.in By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway and determine the most energetically favorable route. numberanalytics.commit.edu

For example, in reactions where this compound acts as a precursor, such as in the synthesis of other organophosphorus compounds, computational modeling can help to understand the role of catalysts and reagents. researchgate.netacs.orgacs.org It can be used to investigate the step-by-step process of bond breaking and bond formation, providing a detailed picture of the reaction mechanism that is often difficult to obtain through experimental methods alone. mit.eduresearchgate.netrsc.org These computational studies can predict reaction outcomes and guide the design of new synthetic strategies. numberanalytics.commit.edu

Environmental and Safety Considerations in Academic Research with Dichlorophenylphosphine

Degradation Pathways and Ecological Footprint of Phosphorus Compounds

Dichlorophenylphosphine (DCPP) and other organophosphorus compounds can undergo various transformations in the environment. The degradation of these compounds is crucial in determining their persistence and potential ecological impact. While specific degradation pathways for DCPP are not extensively detailed in the provided search results, general principles of organophosphorus compound degradation can be applied.

Hydrolysis is a key degradation pathway for DCPP, given its reactivity with water. rsc.orgmerckmillipore.com This reaction likely leads to the formation of phenylphosphonous acid and hydrochloric acid. Further oxidation can convert phenylphosphonous acid to phenylphosphonic acid. beilstein-journals.org The stability of the P-C bond in phosphonic acids is notably higher than the P-O bond in phosphates, suggesting a degree of persistence of the phenylphosphonic acid metabolite. beilstein-journals.org

The environmental fate of organophosphorus compounds is influenced by their chemical structure. For instance, organophosphorus pesticides are generally less persistent in the environment compared to organochlorine pesticides. clinmedjournals.org However, their acute toxicity to non-target organisms, including aquatic life, can be significant. clinmedjournals.org The degradation of some organophosphorus flame retardants involves the formation of phosphoric or polyphosphoric acids, which can then catalyze the formation of char, a condensed-phase flame retardant mechanism. mdpi.comresearchgate.net

The ecological footprint of organophosphorus compounds extends to their potential for bioaccumulation and toxicity. While some organophosphorus compounds show low bioaccumulation potential, others can be highly toxic to aquatic organisms like fish, daphnia, and algae. mdpi.com For example, triphenylphosphine (B44618), a related organophosphorus compound, exhibits high acute toxicity to fish. mdpi.com The overuse of organophosphorus compounds in applications like pesticides can also negatively impact soil fertility and microbial communities. agronomyjournals.comresearchgate.net

It's important to note that while some organophosphorus compounds are synthetic, others occur naturally. rsc.org The environmental impact assessment of these compounds must consider their source, concentration, and the specific environmental conditions.

Development of Green Chemistry Approaches in this compound Synthesis

Traditional synthesis of this compound often involves the Friedel–Crafts reaction of benzene (B151609) and phosphorus trichloride (B1173362) using a stoichiometric amount of aluminum chloride as a catalyst. rsc.org A significant challenge in this method is the isolation of DCPP, which forms a stable complex with the aluminum chloride catalyst. rsc.org This has spurred research into greener synthetic routes that are more efficient and environmentally benign.

A promising green chemistry approach involves the use of ionic liquids (ILs) as both catalysts and solvents. rsc.orgrsc.orgtandfonline.comresearchgate.net Studies have shown that the Friedel–Crafts reaction to produce DCPP can be successfully carried out in chloroaluminate ionic liquids such as [BuPy]Cl–XAlCl₃ and [Et₄N]Br-XAlCl₃. rsc.orgtandfonline.comresearchgate.net

Key advantages of using ionic liquids in DCPP synthesis include:

Simplified Product Isolation: The use of ILs can facilitate a simpler product isolation procedure compared to traditional methods. rsc.orgtandfonline.comresearchgate.net

Catalyst Reusability: Ionic liquids can often be recycled and reused, reducing waste and catalyst consumption. researchgate.nettandfonline.com

Reduced Environmental Impact: By replacing volatile and often toxic organic solvents, ionic liquids align with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. rsc.orgresearchgate.net

Enhanced Reaction Efficiency: In some cases, ionic liquids can enhance the reactivity and selectivity of chemical reactions. researchgate.net

Research has explored the effects of various parameters on the reaction, including the composition of the ionic liquid, reactant ratios, and reaction time, to optimize the yield of DCPP. rsc.orgtandfonline.com For instance, the reaction of benzene and phosphorus trichloride in [BuPy]Cl–XAlCl₃ has been investigated as a method for the "clean synthesis" of DCPP. rsc.orgrsc.orgresearchgate.net Similarly, the use of [Et₄N]Br-XAlCl₃ ionic liquids has been shown to give the reaction a "green character." tandfonline.com

Another green approach has been the investigation of a one-pot synthesis of this compound sulfide (B99878) from benzene, phosphorus trichloride, and sulfur using triethylhydrogenammonium chloride-XAlCl₃ ionic liquids as a catalyst. researchgate.nettandfonline.com This method also benefits from a simple product isolation procedure and the reusability of the ionic liquid. tandfonline.com

These developments in using ionic liquids represent a significant step towards more sustainable and environmentally friendly methods for producing this compound. dataintelo.com

Sustainable Practices in this compound Production and Application

The push for sustainability in the chemical industry is influencing the production and application of this compound. dataintelo.compmarketresearch.com This involves a focus on developing more cost-effective and sustainable production methods that align with global environmental goals. dataintelo.com

Key aspects of sustainable practices in the DCPP market include:

Greener Production Processes: Companies are investing in research and development to improve production efficiency and reduce the environmental impact of DCPP manufacturing. dataintelo.com This includes the adoption of greener chemical processes, such as catalytic and continuous flow processes, which can improve yield and purity. dataintelo.com The use of ionic liquids as recyclable catalysts in DCPP synthesis is a prime example of such an innovation. researchgate.nettandfonline.com

Regulatory Compliance: Adherence to stringent environmental regulations, such as the European Union's REACH and the U.S. Environmental Protection Agency (EPA) guidelines, is a critical component of sustainable production. pmarketresearch.com These regulations govern chemical usage, safety protocols, and environmental impact, compelling manufacturers to adopt safer and more efficient methods. dataintelo.compmarketresearch.com

Energy Efficiency and Waste Reduction: Major industry participants are prioritizing high production standards that often include a focus on energy efficiency and minimizing waste streams. google.com

Sustainable Applications: DCPP's role as a versatile intermediate allows for its use in the development of eco-friendly products. dataintelo.compmarketresearch.com For example, in the agrochemical sector, there is a push to use DCPP in innovative formulations for pesticides and herbicides that have a reduced environmental impact and align with sustainable agriculture practices. dataintelo.compmarketresearch.com It can enhance the efficacy of active ingredients, potentially leading to lower application rates. pmarketresearch.com

Lifecycle Assessment: A comprehensive approach to sustainability involves considering the entire lifecycle of the product, from production to disposal or recycling. While not explicitly detailed for DCPP in the provided results, this is a general principle of sustainable chemical manufacturing.

The increasing global demand for DCPP, particularly in the pharmaceutical and agrochemical industries, is driving the need for these sustainable practices. dataintelo.compmarketresearch.com The market is responding with a trend towards customization and specification-focused production to meet specific operational and regulatory requirements. dataintelo.com

Environmental Impact Assessment of Organophosphorus Compounds

Organophosphorus compounds, a broad class of chemicals that includes this compound, have a wide range of applications, from pesticides and flame retardants to industrial chemicals. clinmedjournals.orgrsc.org Consequently, their environmental impact is a significant area of concern and study.

Key aspects of the environmental impact of organophosphorus compounds include:

Toxicity to Non-Target Organisms: Many organophosphorus compounds, particularly pesticides, are acutely toxic to a variety of non-target organisms, including birds, beneficial insects, and aquatic life such as fish and daphnia. clinmedjournals.orgmdpi.comresearchgate.net The toxicity can vary greatly between different compounds. For instance, an ecological risk assessment of effluent from a wastewater treatment plant found that while some organophosphorus compounds were harmless, others like triphenyl phosphine (B1218219) were highly toxic to aquatic organisms. mdpi.com

Persistence and Degradation: Organophosphorus pesticides are generally less persistent in the environment than organochlorine pesticides. clinmedjournals.org However, the degradation products can also have environmental effects. For example, the hydrolysis of DCPP is expected to form phenylphosphonic acid. beilstein-journals.org The stability of the P-C bond in such compounds suggests they may persist in the environment. beilstein-journals.org

Bioaccumulation: The potential for organophosphorus compounds to accumulate in living organisms is a concern. While one study indicated no significant bioaccumulation effect for certain organophosphorus compounds in the effluent of a wastewater treatment plant, the high lipid solubility of some organochlorine pesticides has led to their accumulation in animal tissues, highlighting the need to assess this for all persistent organic pollutants. clinmedjournals.orgmdpi.com

Impact on Ecosystems: The widespread use of organophosphorus pesticides can have broader ecological consequences, including negative effects on soil fertility and microbial communities. agronomyjournals.comresearchgate.net They can also disrupt various physiological processes in plants, such as photosynthesis and nutrient metabolism. agronomyjournals.com

Environmental Fate: Organophosphorus compounds can be transported between different environmental compartments, such as soil, water, and air, through processes like volatilization, leaching, and deposition. mdpi.com

Regulatory bodies like the EPA in the United States have established stringent regulations concerning the use and disposal of phosphine compounds to mitigate their environmental impact. pmarketresearch.com The continuous monitoring and assessment of organophosphorus compounds in the environment are crucial for understanding and managing their ecological risks. mdpi.com

Laboratory Safety Protocols and Regulatory Compliance

Working with this compound in a laboratory setting necessitates strict adherence to safety protocols and regulatory compliance due to its hazardous properties. fishersci.comfluorochem.co.uk DCPP is classified as a hazardous chemical and is corrosive, harmful if swallowed, and can cause severe skin burns and eye damage. merckmillipore.comfishersci.com It also reacts violently with water. fishersci.com

Key Laboratory Safety Protocols:

Personal Protective Equipment (PPE):

Eye Protection: Safety goggles are mandatory at all times. ucblueash.edu Standard eyeglasses or contact lenses are not sufficient protection. ucblueash.edu

Gloves: Appropriate chemical-resistant gloves (e.g., nitrile or chloroprene) must be worn and inspected before use. uga.edu Proper glove removal techniques are essential to avoid skin contact. uga.edu

Clothing: Lab coats or other protective clothing that covers exposed skin should be worn. fluorochem.co.ukuga.edu Open-toed shoes are not permitted. ucblueash.edu

Respiratory Protection: Work with DCPP should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors. fishersci.comfluorochem.co.ukucblueash.edu If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. fishersci.comuga.edu

Handling and Storage:

DCPP should be handled under an inert atmosphere due to its sensitivity to air and moisture. fishersci.comfluorochem.co.uk

It should be stored in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents. fishersci.comuga.edu The storage area should be designated for corrosives. fishersci.com

Containers should be kept tightly closed and, once opened, must be carefully resealed. uga.edu

Avoid contact with metals, as it may be corrosive. fishersci.comfluorochem.co.uk

Emergency Procedures:

Spills: In case of a spill, the area should be evacuated if necessary. The spill should be contained and absorbed with an inert material like sand or silica (B1680970) gel. fluorochem.co.uk Personnel cleaning up the spill must wear appropriate PPE. fluorochem.co.uk

Exposure: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with plenty of water. fishersci.com For eye contact, rinse cautiously with water for several minutes. fishersci.com If inhaled, move the person to fresh air. fishersci.com In all cases of exposure, immediate medical attention is required. fishersci.com

Fire: Thermal decomposition can release irritating and toxic gases such as carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen chloride gas. fishersci.com Firefighters should wear self-contained breathing apparatus and full protective gear. fishersci.com

Regulatory Compliance:

OSHA: The Occupational Safety and Health Administration's Hazard Communication Standard (29 CFR 1910.1200) classifies DCPP as hazardous. fishersci.com Laboratories must comply with OSHA regulations for handling hazardous chemicals, including requirements for safety data sheets (SDS), labeling, and employee training.

EPA: The Environmental Protection Agency regulates certain chemical substances under the Toxic Substances Control Act (TSCA). fishersci.com this compound is listed on the TSCA inventory. fishersci.com

International Regulations: In Europe, regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) govern the manufacturing and use of chemicals like DCPP. pmarketresearch.com

Transportation: The transport of DCPP is regulated, and it is assigned a UN number (UN2798) and classified as a Hazard Class 8 (Corrosive) substance. fishersci.com

Below is a table summarizing key safety information for this compound:

HazardDescriptionPrecautionary Measures
CorrosivityCauses severe skin burns and eye damage. May be corrosive to metals. merckmillipore.comfishersci.comWear appropriate PPE (gloves, goggles, protective clothing). fluorochem.co.ukuga.edu Store away from metals. fluorochem.co.uk
ToxicityHarmful if swallowed. fishersci.com May cause respiratory irritation. merckmillipore.comDo not ingest. fishersci.com Use in a well-ventilated area or fume hood. fishersci.comfluorochem.co.uk
ReactivityReacts violently with water. fishersci.com Air and moisture sensitive. fishersci.comHandle and store under an inert atmosphere. fishersci.com Protect from moisture. fishersci.com
InhalationMay cause respiratory irritation. merckmillipore.comAvoid breathing vapors. fluorochem.co.uk Use respiratory protection if necessary. fishersci.com

Emerging Research Areas and Future Directions for Dichlorophenylphosphine

Novel Applications in Materials Science and Nanotechnology

The inherent properties of phosphorus compounds derived from dichlorophenylphosphine make them ideal candidates for the development of advanced materials. DCPP is a key precursor in creating specialty polymers with enhanced characteristics such as fire retardancy, thermal stability, and mechanical strength. marketpublishers.com These phosphorus-containing polymers are integral in modifying materials to meet stringent industrial requirements. marketpublishers.com

In the realm of materials science, DCPP-based flame retardants are increasingly being incorporated into plastics and textiles to improve fire safety, a critical consideration in the construction and automotive industries. pmarketresearch.com Furthermore, DCPP is instrumental in synthesizing polyols that are then used to produce polyurethane foams with flame-retardant properties. researchgate.net Research is also extending into nanotechnology, where DCPP is used to synthesize phosphine-stabilized nanoparticles. pmarketresearch.com These nanoparticles show significant promise in biomedical applications, particularly for drug delivery systems, where they may enhance the distribution of therapeutic agents and improve treatment outcomes. pmarketresearch.com

Table 1: Applications of this compound in Materials Science

Application Area Specific Use Resulting Property Reference
Specialty Polymers Incorporation of phosphorus elements Fire retardancy, thermal stability, mechanical strength marketpublishers.com
Flame Retardants Additive for plastics and textiles Enhanced fire safety, lower flammability pmarketresearch.com
Nanotechnology Synthesis of phosphine-stabilized nanoparticles Potential for improved drug delivery systems pmarketresearch.com

| Polyurethane Foams | Synthesis of flame-retardant polyols | Imparts flame retardancy to the foam | researchgate.net |

Biochemistry and Biological Activity of this compound Derivatives

This compound is a pivotal starting material for a variety of biologically active molecules. marketpublishers.com Its derivatives are investigated for a wide range of applications in medicine and agriculture. researchgate.netrsc.org Organophosphorus compounds, a class to which DCPP derivatives belong, are known for their high biological activity, stemming from their chemical similarity to essential biomolecules like nucleic acids. researchgate.net

In pharmaceuticals, DCPP is a reagent in the synthesis of complex molecules, including certain enzyme inhibitors and antiviral agents. marketpublishers.com Research has shown that specific derivatives can act as potent inhibitors of human carbonic anhydrase isoforms, which are linked to neurological conditions. Furthermore, some phosphonamidate derivatives synthesized from related precursors have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis. In agriculture, DCPP is a precursor for pesticides and herbicides, essential for modern crop protection. marketpublishers.comsmolecule.com The versatility of DCPP allows for the creation of diverse functional groups, leading to compounds with tailored biological activities for drug development and other applications. mdpi.com

Table 2: Biological Activity of Selected Organophosphorus Compound Classes Derived from DCPP Precursors

Compound Class Biological Target/Application Potential Use Reference
Phosphonamidates Matrix Metalloproteinases (MMPs) Anticancer
Specific Phenylphosphonic Dichloride Derivatives Carbonic Anhydrases (CA II, CA VII) Neurological Disorders
General Organophosphorus Compounds Acetylcholinesterase Insecticides smolecule.com

| Aminophosphonic Acids | Various (e.g., enzymes) | Antibiotics, Herbicides, Antitumor Agents | mdpi.com |

Development of Photoswitchable Catalytic Systems

A particularly innovative research direction is the use of DCPP derivatives to create photoswitchable catalysts. unimi.it These systems allow for the reversible modulation of catalytic activity and selectivity using light as a non-invasive external stimulus. uab.catrsc.org This approach mimics the dynamic behavior of natural biocatalysts. unimi.it The strategy involves incorporating a photochromic unit, such as an azobenzene (B91143) or a dithienylethene, into the structure of a phosphine (B1218219) ligand. unimi.ituab.cat The photoisomerization of this unit, triggered by specific wavelengths of light, alters the steric and electronic properties of the ligand, thereby switching the catalyst's function "on" or "off" or even changing its stereoselectivity. rsc.orgrsc.orgnih.gov

Phosphine ligands derived from precursors like DCPP are ideal for this purpose. rsc.org For example, palladium complexes containing photoswitchable phosphine ligands based on dithienylethene have been developed for the Stille coupling reaction. uab.cat Irradiation with UV light can change the ligand's conformation, which in turn modulates the catalytic properties of the palladium center. uab.cat This technology offers precise spatiotemporal control over chemical reactions, a significant advancement in homogeneous catalysis. rsc.org

Table 3: Examples of Photoswitchable Catalytic Systems Based on Phosphine Ligands

Photochromic Unit Metal Catalytic Reaction Controlled Aspect Reference
Dithienylethene Palladium (Pd) Stille Coupling Catalytic Activity uab.cat
Azobenzene Palladium (Pd) Not Specified Catalytic Activity (via aggregation) rsc.org
Dithienylethene Copper (Cu) Cyclopropanation Stereoselectivity (ee) rsc.org
Molecular Motor Palladium (Pd) Desymmetrization Enantioselectivity nih.gov

| Dithienylethene | Gold (Au) | Not Specified (Complexation Study) | Ligand Electronic Properties | rsc.orgresearchgate.net |

Exploration of Structure-Property Relationships in this compound Derivatives

Understanding the relationship between the molecular structure of this compound derivatives and their resulting physical and chemical properties is crucial for designing new functional materials. Researchers are actively investigating how systematic structural modifications influence electronic and photophysical characteristics. researchgate.net

For instance, the synthesis of novel benzophospholo[3,2-b]indole derivatives, which starts from DCPP, has shown that simple chemical changes at the trivalent phosphorus center—such as oxidation, alkylation, or coordination to a Lewis acid—can produce a family of compounds with widely different electronic properties and strong fluorescence. beilstein-journals.orgnih.gov X-ray crystal analysis of these compounds reveals how the geometry at the phosphorus and nitrogen atoms dictates the planarity and conjugation of the fused-ring system. beilstein-journals.orgbeilstein-journals.org Similarly, theoretical studies using Density Functional Theory (DFT) have been employed to analyze how factors like the type of substituent, the flattening of the phosphorus atom, or its oxidation state affect the optical and electrochemical properties of phosphole-containing π-conjugated systems. researchgate.netmdpi.com This research allows for the rational design of molecules with tailored properties for applications in areas like organic light-emitting diodes (OLEDs). sci-hub.se

Table 4: Structure-Property Correlation in Benzophospholo[3,2-b]indole Derivatives

Modification at Phosphorus Center Resulting Derivative Key Property Change Reference
Starting Material (Trivalent P) 10-phenyl- unimi.itbenzophospholo[3,2-b]-N-methylindole Parent compound beilstein-journals.orgbeilstein-journals.org
Oxidation Phosphine Oxide High fluorescence emission (Φ = 67–75%) nih.govbeilstein-journals.org
Alkylation (with methyl triflate) Phospholium Triflate High fluorescence emission beilstein-journals.orgnih.gov
Coordination to Lewis Acid (BH₃) Borane (B79455) Complex High fluorescence emission beilstein-journals.orgnih.gov

| Coordination to Metal | Gold Complex | Altered electronic structure | beilstein-journals.org |

Integration with Advanced Synthesis Techniques (e.g., Microwave Irradiation)

The synthesis of this compound derivatives is benefiting from the adoption of advanced techniques like microwave-assisted synthesis. ajchem-a.com This method has emerged as a powerful tool in modern chemistry, offering significant advantages over conventional heating, including dramatically reduced reaction times, higher product yields, and improved purity. ajchem-a.comnih.gov Its efficiency and lower energy consumption align with the principles of green chemistry. ajchem-a.comoatext.com

Microwave irradiation has been successfully applied to several key reactions for preparing DCPP-derived compounds. For example, the synthesis of aminophosphine (B1255530) oxides via the Kabachnik-Fields reaction can be achieved in excellent yields in about an hour, a significant acceleration compared to traditional methods. nih.govtandfonline.com Another notable example is the synthesis of phenylene-bridged aminophosphine ligands, where two reaction steps that conventionally require heating for several days can be completed in under three hours using microwave irradiation. acs.org This rapid and efficient approach is accelerating the discovery and development of new phosphine-based ligands and materials. acs.orgnih.gov

Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave-Assisted Method Benefit Reference
Synthesis of (Aminomethyl)phosphine Oxides N/A 1 hour, 94-98% yield Rapid, high yield tandfonline.com
Synthesis of N,N-bis(phosphinoylmethyl)amines N/A 40-70 minutes, 94-97% yield Rapid, high yield tandfonline.combeilstein-journals.org
Buchwald-Hartwig Amination & Phosphorylation Several days < 3 hours Drastic time reduction acs.org
Hirao Reaction Longer reaction times Shorter reaction times, high conversions Time reduction, improved efficiency mdpi.com

| Peptide Synthesis | Slower | 4-6 minutes per step | Speed, purity | nih.gov |

Q & A

Q. What strategies synthesize DCPP derivatives (e.g., phosphine sulfides/oxides) while preserving functional group compatibility?

  • Methodological Answer : Controlled oxidation with H₂O₂ (0°C) yields phosphine oxides; sulfurization with S₈ produces sulfides. Protect reactive groups (e.g., –NH₂) with Boc anhydride during derivatization. Monitor reaction progress via <sup>31</sup>P NMR to avoid over-oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.